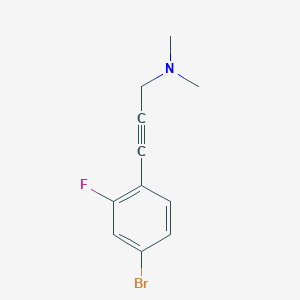
3-(4-bromo-2-fluorophenyl)-N,N-dimethylprop-2-yn-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-bromo-2-fluorophenyl)-N,N-dimethylprop-2-yn-1-amine is an organic compound that features a bromo and fluoro-substituted phenyl ring attached to a dimethylprop-2-yn-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-bromo-2-fluorophenyl)-N,N-dimethylprop-2-yn-1-amine typically involves the following steps:
Starting Materials: The synthesis begins with 4-bromo-2-fluoroaniline and propargyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Procedure: The 4-bromo-2-fluoroaniline is reacted with propargyl bromide under the specified conditions to yield the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-(4-bromo-2-fluorophenyl)-N,N-dimethylprop-2-yn-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromo and fluoro groups on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the alkyne moiety.
Coupling Reactions: The alkyne group can participate in coupling reactions such as Sonogashira coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium methoxide or potassium tert-butoxide.
Oxidation: Reagents such as potassium permanganate or osmium tetroxide can be used.
Reduction: Hydrogenation using palladium on carbon (Pd/C) is a typical method.
Coupling Reactions: Palladium catalysts and copper(I) iodide are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce complex organic molecules.
Scientific Research Applications
3-(4-bromo-2-fluorophenyl)-N,N-dimethylprop-2-yn-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-bromo-2-fluorophenyl)-N,N-dimethylprop-2-yn-1-amine involves its interaction with specific molecular targets. The bromo and fluoro groups can influence the compound’s binding affinity and selectivity towards these targets. The alkyne moiety can participate in various chemical reactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- 4-bromo-2-fluorobiphenyl
- N-(4-fluorophenyl)-2-bromo-benzamide
- 2-(4-bromo-2-fluorophenyl)acetic acid
Uniqueness
3-(4-bromo-2-fluorophenyl)-N,N-dimethylprop-2-yn-1-amine is unique due to the presence of both bromo and fluoro substituents on the phenyl ring, combined with the alkyne and dimethylamine functionalities. This combination of features provides distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C11H11BrFN |
|---|---|
Molecular Weight |
256.11 g/mol |
IUPAC Name |
3-(4-bromo-2-fluorophenyl)-N,N-dimethylprop-2-yn-1-amine |
InChI |
InChI=1S/C11H11BrFN/c1-14(2)7-3-4-9-5-6-10(12)8-11(9)13/h5-6,8H,7H2,1-2H3 |
InChI Key |
IRPVRYLLIQTCJR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC#CC1=C(C=C(C=C1)Br)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















